molecular formula C28H38N4O9S B12630299 C28H38N4O9S

C28H38N4O9S

Cat. No.: B12630299
M. Wt: 606.7 g/mol
InChI Key: VUEIIBXTOTUGJY-OSQINFKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves the stepwise coupling of amino acids. The process typically starts with the protection of amino groups using tosyl groups, followed by the coupling of the amino acids in the desired sequence. The final step involves the deprotection of the amino groups to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe is unique due to its specific sequence of amino acids and the presence of the tosyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C28H38N4O9S

Molecular Weight

606.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38N4O9S/c1-15(33)29-23-25(40-18(4)36)24(39-17(3)35)21(13-37-16(2)34)41-26(23)42-27-31-30-22(32(27)8)14-38-20-11-9-19(10-12-20)28(5,6)7/h9-12,21,23-26H,13-14H2,1-8H3,(H,29,33)/t21-,23-,24-,25-,26+/m1/s1

InChI Key

VUEIIBXTOTUGJY-OSQINFKHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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